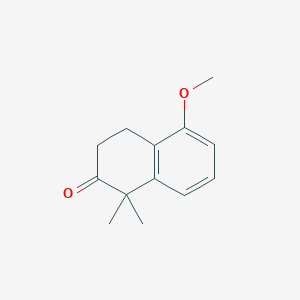
5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused pair of benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with naphthalene derivatives.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Catalysts and specific reaction conditions (temperature, pressure) are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Medicine
Research may explore its potential as a pharmaceutical agent, particularly if it exhibits biological activity.
Industry
Applications in materials science, such as the development of polymers or other advanced materials.
Mechanism of Action
The mechanism by which 5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group.
5-methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the dimethyl groups.
Uniqueness
The presence of both methoxy and dimethyl groups in 5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one may confer unique chemical properties, such as increased stability or reactivity, compared to its analogs.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C13H16O2/c1-13(2)10-5-4-6-11(15-3)9(10)7-8-12(13)14/h4-6H,7-8H2,1-3H3 |
InChI Key |
VDGWMKBFTCXGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCC2=C1C=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















